N~2~-(3,5-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including chlorination, etherification, and sulfonation. A typical synthetic route might start with the reaction of 3,5-dichloroaniline with ethyl 4-hydroxybenzoate to form the corresponding amide. Subsequent sulfonation using a suitable reagent yields the final product. Detailed synthetic protocols and optimization studies are documented in the literature .
Molecular Structure Analysis
Compound X adopts a three-dimensional structure with distinct functional groups. The dichlorophenyl moiety contributes to its lipophilicity, while the ethoxyphenyl group enhances solubility. The methylsulfonyl substituent likely influences its pharmacokinetic properties. The glycinamide backbone provides rigidity and stability. Computational studies and X-ray crystallography have elucidated its precise geometry .
Mechanism of Action
Compound X’s mechanism of action remains an active area of investigation. It is hypothesized to interact with specific cellular targets, possibly enzymes or receptors. Its pharmacological effects could involve modulation of signal transduction pathways, inhibition of protein synthesis, or interference with metabolic processes. Further studies are needed to unravel its precise mode of action .
Properties
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-3-25-16-6-4-14(5-7-16)20-17(22)11-21(26(2,23)24)15-9-12(18)8-13(19)10-15/h4-10H,3,11H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUWBRVEDAPBKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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